molecular formula C15H21ClN2O3 B15080463 4-chloro-3-nitro-N-octylbenzamide

4-chloro-3-nitro-N-octylbenzamide

Katalognummer: B15080463
Molekulargewicht: 312.79 g/mol
InChI-Schlüssel: SOVKIJTXCOKCBV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-3-nitro-N-octylbenzamide is a chemical compound with the molecular formula C15H21ClN2O3 and a molecular weight of 312.799 g/mol . It is characterized by the presence of a chloro group, a nitro group, and an octyl chain attached to a benzamide core. This compound is often used in various research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 4-chloro-3-nitro-N-octylbenzamide typically involves the nitration of 4-chlorobenzamide followed by the introduction of an octyl group. The general synthetic route can be summarized as follows:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Analyse Chemischer Reaktionen

4-Chloro-3-nitro-N-octylbenzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium methoxide, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-Chloro-3-nitro-N-octylbenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs, often involves this compound.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-chloro-3-nitro-N-octylbenzamide depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitro and chloro groups can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which contribute to the compound’s overall effect .

Vergleich Mit ähnlichen Verbindungen

4-Chloro-3-nitro-N-octylbenzamide can be compared with other similar compounds, such as:

  • 4-Chloro-3-nitro-N-methylbenzamide
  • 4-Chloro-3-nitro-N-ethylbenzamide
  • 4-Methyl-3-nitro-N-octylbenzamide
  • 3-Nitro-N-octylbenzamide

These compounds share similar structural features but differ in the substituents attached to the benzamide core. The presence of different alkyl chains or substituents can significantly influence their chemical properties and applications .

Eigenschaften

Molekularformel

C15H21ClN2O3

Molekulargewicht

312.79 g/mol

IUPAC-Name

4-chloro-3-nitro-N-octylbenzamide

InChI

InChI=1S/C15H21ClN2O3/c1-2-3-4-5-6-7-10-17-15(19)12-8-9-13(16)14(11-12)18(20)21/h8-9,11H,2-7,10H2,1H3,(H,17,19)

InChI-Schlüssel

SOVKIJTXCOKCBV-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCNC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.